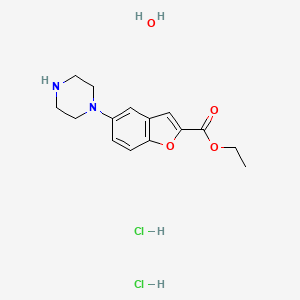

5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester dihydrochloride hydrate

描述

Nomenclature and Classification

The compound possesses multiple systematic and common names reflecting its complex structure and various registration requirements across different chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrate;dihydrochloride. This systematic name clearly identifies the key structural components: the ethyl ester group attached to the carboxylic acid function at the 2-position of the benzofuran ring, the piperazine substituent at the 5-position, and the associated hydrate and dihydrochloride salt forms.

Alternative nomenclature includes 2-Benzofurancarboxylic acid, 5-(1-piperazinyl)-, ethyl ester, hydrochloride, hydrate in the ratio 1:2:1, which specifies the stoichiometric relationship between the organic molecule, hydrochloride ions, and water molecules. Additional synonyms documented in chemical databases include this compound and Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride monohydrate.

The compound classification falls within multiple chemical categories. Primarily, it belongs to the benzofuran derivatives class, characterized by the fused benzene-furan ring system. Simultaneously, it is classified as a piperazine derivative due to the presence of the six-membered dinitrogen heterocycle. From a functional group perspective, the compound is categorized as an ethyl ester and as a hydrochloride salt. The presence of associated water molecules further classifies it as a hydrate.

Table 1: Systematic Nomenclature and Synonyms

| Nomenclature Type | Name |

|---|---|

| International Union of Pure and Applied Chemistry Name | ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrate;dihydrochloride |

| Chemical Abstracts Service Name | 2-Benzofurancarboxylic acid, 5-(1-piperazinyl)-, ethyl ester, (Hydrochloride), hydrate (1:2:1) |

| Common Name | This compound |

| Alternative Name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride monohydrate |

Historical Context of Benzofuran-Piperazine Hybrids

The historical development of benzofuran-piperazine hybrid compounds represents a significant advancement in pharmaceutical chemistry, building upon the individual therapeutic potentials of both structural motifs. Benzofuran derivatives have been recognized for their biological activity since the late 19th century, when William Henry Perkin first synthesized the benzofuran ring in 1870. This foundational work established the synthetic methodology for accessing benzofuran scaffolds, which later became recognized as privileged structures in medicinal chemistry.

Piperazine, originally discovered and characterized in the mid-19th century, gained prominence as an anthelmintic agent when it was first introduced for medical use in 1953. The recognition of piperazine's ability to paralyze parasitic worms through its action on gamma-aminobutyric acid receptors established the importance of this heterocycle in pharmaceutical applications. Subsequently, numerous piperazine derivatives were developed, including prominent examples such as ciprofloxacin and other therapeutically important compounds.

The concept of molecular hybridization, combining benzofuran and piperazine moieties into single molecular entities, emerged from the understanding that both scaffolds possessed distinct and complementary biological activities. Research conducted in recent decades has demonstrated that benzofuran derivatives exhibit activity against bacterial, viral, inflammatory, and protozoal diseases, while also showing efficacy against various cancers and serving as enzyme inhibitors. The strategic combination of these pharmacophoric elements has led to the development of compounds with enhanced therapeutic profiles.

Contemporary research has validated the hybridization approach through the synthesis and evaluation of numerous benzofuran-piperazine derivatives. Studies have shown that these hybrid compounds can exhibit potent inhibitory activities against specific biological targets, such as cyclin-dependent kinase 2, with some derivatives demonstrating inhibitory concentrations in the nanomolar range. The success of this approach has established benzofuran-piperazine hybrids as an important class of pharmaceutical intermediates and potential therapeutic agents.

Chemical Registry Information

The compound is registered in multiple international chemical databases with specific identification numbers that facilitate its tracking and regulatory compliance. The Chemical Abstracts Service has assigned the registry number 1422956-31-7 to this specific salt hydrate form of the compound. This unique identifier distinguishes it from related compounds and ensures precise identification in scientific literature and commercial applications.

The United States Food and Drug Administration Unique Ingredient Identifier system has designated the code UW5ZHQ897P for this compound. This identifier is crucial for pharmaceutical regulatory purposes and ensures consistent identification across different regulatory submissions and databases. The molecular descriptor language number MFCD25977202 provides additional database reference capability.

The molecular formula C₁₅H₂₂Cl₂N₂O₄ accurately represents the complete composition including the organic molecule, two chloride ions, and one water molecule. The molecular weight of 365.25 grams per mole reflects this complete formulation. Structural identifiers include the International Chemical Identifier string and its corresponding key, which provide machine-readable representations of the molecular structure for database searching and computational applications.

Table 2: Chemical Registry and Identification Data

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 1422956-31-7 |

| United States Food and Drug Administration Unique Ingredient Identifier | UW5ZHQ897P |

| Molecular Descriptor Language Number | MFCD25977202 |

| Molecular Formula | C₁₅H₂₂Cl₂N₂O₄ |

| Molecular Weight | 365.25 g/mol |

| International Chemical Identifier Key | GOKCUPVWRIMFNJ-UHFFFAOYSA-N |

Additional physicochemical parameters derived from computational analysis include a topological polar surface area of 55.7 Ų, indicating moderate polarity that may influence membrane permeability characteristics. The compound contains four hydrogen bond donor sites and six hydrogen bond acceptor sites, suggesting significant potential for intermolecular interactions. The presence of four rotatable bonds provides conformational flexibility that may be important for biological activity. The exact mass of 364.0956626 grams per mole and monoisotopic mass provide precise mass spectrometric identification parameters.

Relationship to Parent Compound Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

The relationship between this compound and its parent compound Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate represents a fundamental salt formation and hydration process that significantly alters the physicochemical properties while maintaining the core molecular structure. The parent compound, registered with Chemical Abstracts Service number 163521-20-8, possesses the molecular formula C₁₅H₁₈N₂O₃ and a molecular weight of 274.31 grams per mole.

The transformation from the parent compound to the dihydrochloride hydrate involves the protonation of the piperazine nitrogen atoms with hydrochloric acid, followed by the incorporation of water molecules into the crystal lattice. This process converts the free base form into a more water-soluble salt form, which is often preferred for pharmaceutical applications due to improved handling characteristics and bioavailability profiles. The parent compound serves as the foundation for various salt formations, with the dihydrochloride hydrate being one of the most commonly utilized forms.

Structural analysis reveals that both compounds share identical core molecular frameworks, differing only in the ionization state and associated counterions. The parent compound contains two basic nitrogen atoms within the piperazine ring, both capable of accepting protons under acidic conditions. The International Chemical Identifier for the parent compound differs from the salt form primarily in the absence of chloride ions and water molecules, reflecting the simpler composition.

The relationship between these compounds is critical for understanding synthetic pathways and pharmaceutical formulation strategies. The parent compound often serves as an intermediate in the synthesis of the final salt form, which may be preferred for commercial applications. Research has demonstrated that the choice between different salt forms can significantly impact dissolution rates, stability profiles, and ultimately therapeutic efficacy.

Table 3: Comparative Analysis of Parent Compound and Salt Hydrate

| Property | Parent Compound | Dihydrochloride Hydrate |

|---|---|---|

| Chemical Abstracts Service Number | 163521-20-8 | 1422956-31-7 |

| Molecular Formula | C₁₅H₁₈N₂O₃ | C₁₅H₂₂Cl₂N₂O₄ |

| Molecular Weight | 274.31 g/mol | 365.25 g/mol |

| Physical State | Free base | Salt hydrate |

| Solubility Profile | Limited water solubility | Enhanced water solubility |

| Stability Characteristics | Variable | Generally improved |

The synthetic relationship between these compounds has been documented in patent literature, which describes methods for converting the parent compound into various salt forms through controlled acid-base reactions. These processes typically involve dissolving the parent compound in appropriate solvents and treating with hydrochloric acid under controlled conditions to ensure complete salt formation while maintaining structural integrity. The incorporation of water molecules occurs either during the crystallization process or through exposure to atmospheric moisture, resulting in the stable hydrate form.

属性

IUPAC Name |

ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3.2ClH.H2O/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;;;/h3-4,9-10,16H,2,5-8H2,1H3;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKCUPVWRIMFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422956-31-7 | |

| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422956317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE DIHYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5ZHQ897P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester dihydrochloride hydrate (CAS Number: 1422956-31-7) is a compound of significant interest due to its biological activity, particularly as an antibacterial agent. This article delves into its chemical properties, biological activities, and relevant case studies that highlight its efficacy in various applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H22Cl2N2O4 |

| Molecular Weight | 365.2 g/mol |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Topological Polar Surface Area | 55.7 Ų |

| Complexity | 344 |

Biological Activity

Antimicrobial Properties

One of the most notable biological activities of this compound is its effectiveness against Mycobacterium tuberculosis . Studies have demonstrated that this compound acts as an inhibitor of bacterial DNA gyrase, a crucial enzyme for DNA replication and transcription in bacteria. By binding to the active site of DNA gyrase, it disrupts bacterial DNA replication, leading to a decrease in ATP production and subsequent inhibition of protein synthesis .

Mechanism of Action

The mechanism through which this compound exerts its antibacterial effects involves:

- Inhibition of DNA Gyrase : This enzyme is vital for maintaining the supercoiling of DNA, which is necessary for replication and transcription.

- Disruption of Energy Production : The interaction with ATPases affects ATP levels in eukaryotic cells, further impairing cellular energy metabolism .

Case Study 1: Efficacy Against Tuberculosis

In a controlled laboratory setting, the compound was tested against various strains of Mycobacterium tuberculosis . Results indicated a significant reduction in bacterial viability when exposed to concentrations as low as 10 µg/mL. The study highlighted the potential for this compound to serve as a lead in developing new antimicrobial therapies against resistant strains of tuberculosis .

Case Study 2: Interaction with Eukaryotic Cells

Another study investigated the effects of the compound on human cell lines. It was observed that at therapeutic concentrations, while it effectively inhibited bacterial growth, it exhibited minimal cytotoxicity towards human cells. This selectivity is crucial for therapeutic applications, suggesting that it could be developed into a safe treatment option for infections caused by multidrug-resistant bacteria .

科学研究应用

Biological Applications

1. Antidepressant Activity:

Research indicates that derivatives of benzofuran compounds exhibit antidepressant-like effects. The piperazine moiety in this compound may enhance its interaction with serotonin receptors, which are crucial in mood regulation. A study demonstrated that similar compounds improved depressive symptoms in animal models, suggesting a potential for clinical applications in treating depression .

2. Antipsychotic Properties:

The structural similarity of this compound to known antipsychotic agents raises its potential as a candidate for treating schizophrenia and other psychotic disorders. Preliminary studies have shown that related benzofuran derivatives can modulate dopamine receptor activity, which is essential in managing psychotic symptoms .

3. Antimicrobial Activity:

Compounds containing the benzofuran structure have been reported to possess antimicrobial properties. In vitro studies have indicated that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Synthesis and Formulation

The synthesis of 5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester involves several steps, typically starting from commercially available benzofuran derivatives and piperazine reagents. The dihydrochloride hydrate form enhances solubility and stability, making it suitable for pharmacological studies.

相似化合物的比较

Structural Analogs and Salt Forms

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Salt Form Impact: The dihydrochloride hydrate (CAS 1422956-31-7) exhibits higher molecular weight and improved aqueous solubility compared to the monohydrochloride (CAS 765935-67-9), which is critical for formulation stability in drug manufacturing . The hydrate form may require controlled storage conditions (e.g., low humidity) to prevent dehydration, whereas the anhydrous monohydrochloride is less moisture-sensitive .

Functional Comparison with Piperazine-Containing Drugs

Key Findings:

- Receptor Specificity : The benzofuran-piperazine scaffold (CAS 1422956-31-7) is tailored for serotonin transporter (SERT) binding, unlike BMY7378, which targets adrenergic receptors, or cetirizine, which modulates histamine receptors .

- Synthetic Utility : The ethyl ester group in the target compound facilitates prodrug activation, a feature absent in BMY7378 or cetirizine .

常见问题

Basic Research Questions

Q. How can researchers confirm the identity and purity of 5-(1-piperazinyl)-2-benzofurancarboxylic acid ethyl ester dihydrochloride hydrate in synthetic batches?

- Methodology : Use high-performance liquid chromatography (HPLC) with a sodium perchlorate buffer (pH 2.7) and a methanol gradient (3:17 to 1:1) to separate and quantify the compound and its impurities . Confirm structural identity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), paying attention to piperazinyl and benzofuran moieties. For purity, ensure residual solvents (e.g., methanol) comply with pharmacopeial limits using headspace gas chromatography .

Q. What are the standard analytical techniques for quantifying related impurities in this compound?

- Methodology : Employ HPLC with a C18 column and UV detection (e.g., 230 nm). Prepare a mobile phase of ammonium acetate buffer (pH 6.5) and methanol to resolve impurities such as 1-[(4-chlorophenyl)phenylmethyl]piperazine or oxidized derivatives. Validate the method per ICH guidelines for linearity (0.1–120% of target concentration) and precision (RSD <2%) .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound to minimize byproducts like 2-[4-[(4-chlorophenyl)phenylmethyl]-1-oxide-1-piperazinyl]acetic acid?

- Methodology : Apply statistical design of experiments (DoE) to evaluate reaction parameters (e.g., temperature, pH, stoichiometry). For example, use a central composite design to model the impact of piperazine excess (1.2–2.0 eq.) on byproduct formation. Optimize using response surface methodology (RSM) to achieve <0.5% impurities .

Q. How to resolve contradictions in stability data under varying pH and thermal conditions?

- Methodology : Conduct forced degradation studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. If discrepancies arise between accelerated and long-term stability data, apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Cross-validate with solid-state NMR to assess hydrate stability .

Q. What advanced strategies exist to study the compound’s reactivity in aqueous environments?

- Methodology : Use quantum chemical calculations (e.g., DFT) to model hydrolysis pathways of the ethyl ester group. Validate experimentally by tracking reaction intermediates via stopped-flow spectroscopy under controlled pH (2.7–7.4). Correlate computational activation energies with observed degradation rates .

Q. How to design a reactor for scalable synthesis while maintaining enantiomeric purity?

- Methodology : Implement continuous-flow reactors with in-line PAT (process analytical technology) tools (e.g., FTIR or Raman probes). Monitor piperazinyl group stereochemistry using chiral HPLC (e.g., Chiralpak IC column) and adjust residence time dynamically to minimize racemization .

Q. What methodologies are recommended for studying the compound’s adsorption on pharmaceutical excipients?

- Methodology : Conduct surface adsorption experiments using quartz crystal microbalance (QCM) or atomic force microscopy (AFM). Prepare model surfaces (e.g., silica or cellulose) and measure adsorption isotherms under simulated physiological conditions (37°C, 0.9% NaCl). Analyze data using Langmuir or Freundlich models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。